![molecular formula C22H23N3O2 B2714409 2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898420-37-6](/img/structure/B2714409.png)
2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a quinazolinone group, and an acetamide group . Cycloalkanes like cyclopentane are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . Quinazolinones are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a quinazoline group . Acetamide (ethanamide) is an organic compound that acts as a functional group, it consists of an acyl group attached to -NH2 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 3D structure may be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis, and the quinazolinone group might participate in various ring-opening or ring-closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide might make it soluble in polar solvents. Its melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms and the intermolecular forces .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have been synthesized and investigated for their potential analgesic and anti-inflammatory activities. For instance, compounds synthesized from anthranilic acid through multi-step processes have shown significant analgesic and anti-inflammatory properties, comparable to standard drugs like diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).
Antitumor and Antifungal Activities
Novel quinazolinone derivatives with incorporated biologically active moieties have been synthesized and screened for their antitumor and antifungal activities. Some derivatives have shown high to moderate activity against certain cells and significant activity against fungi like Aspergillus ochraceus, suggesting potential applications in developing new antitumor and antifungal agents (El-bayouki et al., 2011).
Chemical Synthesis and Cyclization
The cyclization of acetamide derivatives to form complex structures like (±)-crispine A showcases the chemical versatility and synthetic utility of quinazolinone-based compounds in preparing natural products and bioactive compounds (King, 2007).
Antimicrobial Activities
Some quinazolinone derivatives have been evaluated for their antimicrobial activities, indicating potential use in developing new antibacterial agents. For example, 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones exhibited antimicrobial activity against a range of pathogens, highlighting their potential in addressing antibiotic resistance issues (Patel & Shaikh, 2011).
Neuroprotection and Antiviral Effects
Quinazolinone derivatives have also been investigated for their neuroprotective and antiviral effects, particularly against diseases like Japanese encephalitis. Compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, offering a basis for developing therapeutic agents for viral encephalitis (Ghosh et al., 2008).
Safety and Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it to prevent exposure.
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-12-5-4-11-19(20)22(27)25(15)18-10-6-9-17(14-18)24-21(26)13-16-7-2-3-8-16/h4-6,9-12,14,16H,2-3,7-8,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDLKGWPBEIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

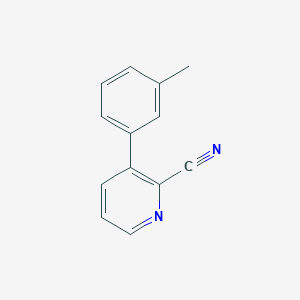
![N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2714329.png)
![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

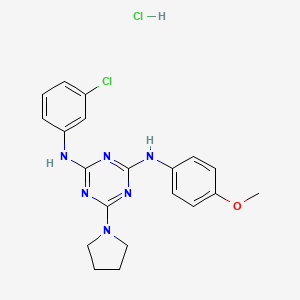
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)
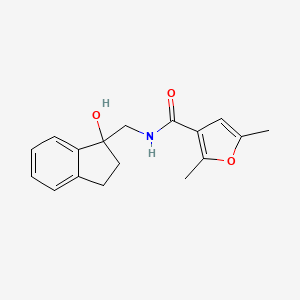
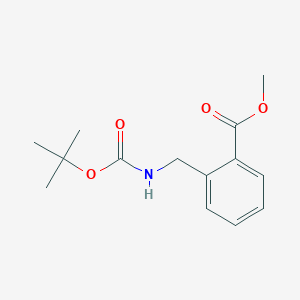
![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)
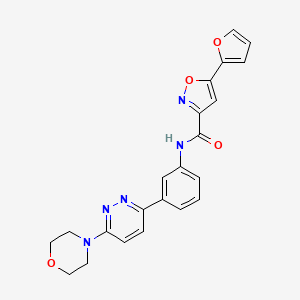
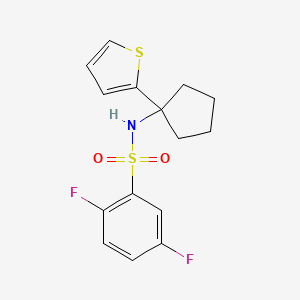
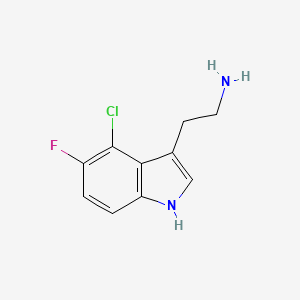
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)